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alpha-ketoglutarate permease, E coli

Cat. No.: B1178864
CAS No.: 139172-03-5
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Description

Alpha-ketoglutarate permease, E coli, also known as this compound, is a useful research compound. Its molecular formula is C11H18N2O. The purity is usually 95%.
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Properties

CAS No.

139172-03-5

Molecular Formula

C11H18N2O

Synonyms

alpha-ketoglutarate permease, E coli

Origin of Product

United States

Historical Context and Initial Characterization of Escherichia Coli Alpha Ketoglutarate Permease

Identification and Nomenclature of kgtP Gene and KgtP Protein

The gene responsible for the transport of alpha-ketoglutarate (B1197944) in Escherichia coli was first identified as witA. This gene is located between the pss and rrnG genes on the E. coli chromosome. nih.govnih.gov Initial sequence analysis of the witA gene revealed that it encodes a protein of 432 amino acids. nih.govnih.gov

Further characterization through complementation studies provided definitive evidence of its function. nih.govpnas.org In these experiments, mutant strains of E. coli with a disrupted witA gene were unable to grow or exhibited significantly impaired growth on a minimal medium where alpha-ketoglutarate was the sole carbon source. nih.govnih.gov The ability to grow on this medium was restored when the mutant strains were transformed with a plasmid carrying the intact witA gene. nih.govpnas.org These findings conclusively demonstrated that the protein encoded by the witA gene is an alpha-ketoglutarate transporter. nih.govpnas.org Consequently, the nomenclature was revised to more accurately reflect its physiological role, and the gene was renamed kgtP, for k etog lutarate p ermease. nih.govpnas.org The protein product of the kgtP gene is thus referred to as KgtP. nih.gov

Structural predictions based on the amino acid sequence of KgtP indicated that it is a highly hydrophobic protein. nih.govnih.gov Analysis of its hydropathy profile suggested the presence of 12 putative membrane-spanning domains, a characteristic feature of many transport proteins that are integrated into the cell membrane. nih.govnih.gov This structural prediction aligns with its function as a permease, facilitating the movement of alpha-ketoglutarate across the inner bacterial membrane. The KgtP protein shows homology to a human hepatoma glucose transporter and to other E. coli membrane proteins that transport molecules such as citrate (B86180) (CitA), arabinose (AraE), and xylose (XylE). nih.govnih.govpnas.org

Table 1: Gene and Protein Characteristics of Escherichia coli Alpha-Ketoglutarate Permease

Characteristic Description Reference
Initial Gene Name witA nih.govnih.govpnas.org
Official Gene Name kgtP nih.govpnas.org
Protein Name KgtP nih.gov
Encoded Protein Size 432 amino acids nih.govnih.gov
Predicted Structure 12 putative membrane-spanning domains nih.govnih.gov
Homologous Proteins Human hepatoma glucose transporter, CitA, AraE, XylE nih.govnih.govpnas.org

Early Evidence of Alpha-Ketoglutarate Transport Activity in Escherichia coli

Prior to the definitive identification and cloning of the kgtP gene, the existence of a transport system for alpha-ketoglutarate in Escherichia coli was inferred from physiological and biochemical studies. The ability of E. coli to utilize externally supplied dicarboxylates, such as succinate, fumarate (B1241708), malate, and alpha-ketoglutarate, as sole carbon sources for growth, strongly suggested the presence of one or more dedicated transport systems. nih.govasm.org

Early research on dicarboxylate transport in E. coli and other bacteria laid the groundwork for understanding how these crucial metabolites enter the cell. nih.gov These studies identified various transport systems with different substrate specificities and regulatory mechanisms. For instance, the dctA gene was identified as encoding the primary aerobic transporter for C4-dicarboxylates like fumarate and malate. nih.govuniprot.org However, mutants in dctA still showed some ability to grow on succinate, indicating the presence of other transporters. nih.gov

The most direct early evidence for a specific alpha-ketoglutarate transport system came from uptake assays using radiolabeled substrate. nih.gov Experiments with alpha-[14C]ketoglutarate demonstrated that wild-type E. coli could actively accumulate this compound from the medium. nih.govpnas.org Crucially, this uptake was shown to be absent or severely reduced in the kgtP gene-disrupted mutants. nih.gov The restoration of alpha-[14C]ketoglutarate uptake in these mutants upon introduction of a plasmid containing the kgtP gene provided unequivocal proof of a specific permease for this substrate. nih.govpnas.org These genetic and biochemical experiments were fundamental in moving from the physiological observation of alpha-ketoglutarate utilization to the molecular identification of its transporter.

**Table 2: Summary of Early Evidence for Alpha-Ketoglutarate Transport in *E. coli***

Type of Evidence Observation Conclusion Reference
Physiological Studies E. coli can grow on minimal medium with alpha-ketoglutarate as the sole carbon source. A transport system for alpha-ketoglutarate must exist. nih.govnih.gov
Genetic Studies (Gene Disruption) Disruption of the kgtP (witA) gene leads to slow or no growth on alpha-ketoglutarate medium. The kgtP gene is essential for the utilization of external alpha-ketoglutarate. nih.govnih.gov
Biochemical Assays (Radiolabeled Uptake) Uptake of alpha-[14C]ketoglutarate is observed in wild-type cells but is deficient in kgtP mutants. The KgtP protein is directly responsible for the transport of alpha-ketoglutarate across the cell membrane. nih.govpnas.org
Genetic Studies (Complementation) Introduction of a plasmid with the kgtP gene into mutant strains restores both growth and alpha-ketoglutarate uptake. The phenotype is directly linked to the function of the kgtP gene product. nih.govpnas.org

Genetic and Molecular Basis of Escherichia Coli Alpha Ketoglutarate Permease

Genomic Locus and Organization of the kgtP Gene

The genomic location and context of a gene often provide insights into its regulation and function. The kgtP gene is situated in a specific, well-documented region of the E. coli chromosome.

The kgtP gene, initially identified as witA, has been precisely located on the E. coli K-12 chromosome. nih.govnih.gov Mapping studies have placed the gene at approximately 56.5 minutes on the standard E. coli genetic map. nih.gov This places it in a region distinct from other major metabolic operons.

Gene Chromosomal Location Reference
kgtP56.5 minutes nih.gov

The genetic neighborhood of kgtP includes genes with unrelated functions, suggesting it may not be part of a larger, co-regulated operon for alpha-ketoglutarate (B1197944) metabolism. The gene is located between the pss gene upstream and the rrnG ribosomal RNA operon downstream. nih.govnih.gov The term upstream refers to the 5' direction of the coding strand, while downstream refers to the 3' direction. wikipedia.orgstackexchange.com

Relative Position Genetic Element Description
UpstreampssEncodes CDP-diglyceride synthetase, involved in phospholipid biosynthesis.
Target Gene kgtP Encodes alpha-ketoglutarate permease.
DownstreamrrnGA ribosomal RNA operon.

Gene Cloning and Heterologous Expression Studies

The function of the kgtP gene product was definitively established through gene cloning and expression experiments. nih.gov The gene was cloned into plasmid vectors, which were then introduced into E. coli strains that had their native kgtP gene disrupted. nih.govnih.gov These mutant strains were unable to grow on minimal medium where alpha-ketoglutarate was the sole carbon source. nih.gov

The introduction of the plasmid containing the kgtP gene restored the ability of the mutants to grow on alpha-ketoglutarate and reinstated the uptake of radiolabeled alpha-[14C]ketoglutarate. nih.gov These complementation studies confirmed that kgtP encodes the primary transporter for alpha-ketoglutarate. nih.govnih.gov Further studies utilized the T7 polymerase expression system to express the cloned gene for detailed functional analysis, such as in the preparation of right-side-out (RSO) membrane vesicles to study transport kinetics. nih.govnih.gov

Molecular Cloning and Sequence Analysis of kgtP

Detailed analysis of the kgtP gene and its corresponding protein product has revealed significant information about its structure and evolutionary relationships.

Sequence analysis of the kgtP gene has shown that it is a member of a large superfamily of membrane transporters. nih.gov The protein it encodes shares significant sequence homology with several other E. coli transport proteins as well as with transporters from eukaryotic organisms. nih.gov This suggests a common evolutionary origin and a shared structural framework for substrate transport across the membrane.

Homologous Protein Organism Function Reference
CitAE. coliCitrate (B86180) transporter nih.govnih.gov
AraEE. coliArabinose transporter nih.govnih.gov
XylEE. coliXylose transporter nih.govnih.gov
Glucose TransporterHuman (Hepatoma)Glucose transport nih.govnih.gov

The kgtP gene encodes a protein of 432 amino acids. nih.govnih.govnih.gov Hydropathy profile analysis of the amino acid sequence predicts a highly hydrophobic protein with 12 putative membrane-spanning domains. nih.govnih.gov This 12-helix structure is a common feature of the major facilitator superfamily (MFS) of transporters. nih.gov The membrane topology of KgtP, with both the N- and C-termini located in the cytoplasm, was experimentally verified using kgtP-phoA gene fusion analysis. nih.gov

Key Features of KgtP Protein

Feature Value Reference
Amino Acid Count 432 nih.govnih.govnih.gov
Predicted Transmembrane Domains 12 nih.govnih.gov
Cellular Location Cell Membrane nih.gov

Predicted Amino Acid Sequence of E. coli Alpha-Ketoglutarate Permease (KgtP) uniprot.org

Protein Structure and Biophysical Characterization of Escherichia Coli Alpha Ketoglutarate Permease

Predicted Membrane Topology Models

Initial predictions of the KgtP structure were based on its amino acid sequence and subsequent hydropathy profile analysis. nih.govasm.orgnih.gov This computational method assesses the hydrophobicity of amino acid residues along the polypeptide chain. Regions of high hydrophobicity are predicted to be membrane-spanning domains. oup.com For KgtP, this analysis revealed the presence of 12 distinct hydrophobic regions, strongly suggesting that these segments traverse the cell membrane. nih.govnih.govnih.gov This method is a foundational tool in the study of membrane proteins, as the hydropathy profile is considered a fingerprint of the protein's structure, often more conserved through evolution than the primary amino acid sequence itself. oup.com

Based on the hydropathy analysis, a 12-transmembrane (TM) domain model was proposed for KgtP. nih.govasm.orgnih.gov This model posits that the protein crosses the membrane a dozen times, with both its N-terminus and C-terminus located in the cytoplasm. This architecture is a common feature among many membrane transporters, including the well-characterized lactose (B1674315) permease (LacY) of E. coli, to which KgtP shares structural homology. asm.org The 12-TM model provides a structural framework for understanding how KgtP can form a channel or binding pocket within the membrane to facilitate the translocation of its substrate. asm.orgpsu.edu

Experimental Validation of Membrane Topology

To experimentally validate the predicted 12-TM model, researchers employed gene fusion techniques, specifically using alkaline phosphatase (PhoA) as a reporter protein. nih.govasm.orgpsu.edu The phoA gene, lacking its own signal sequence, was fused to various segments of the kgtP gene. The rationale behind this approach is that PhoA is enzymatically active only when it is exported to the periplasm. psu.edu

By creating a series of KgtP-PhoA fusion proteins with junctions at different points along the KgtP sequence, the topological orientation of those segments could be determined. asm.org Fusions within predicted periplasmic loops of KgtP resulted in high alkaline phosphatase activity, while fusions within predicted cytoplasmic loops showed low activity. The results of these experiments were consistent with the 12-TM model, providing strong evidence for its accuracy. nih.govasm.org

Table 1: Alkaline Phosphatase Activity of KgtP-PhoA Fusion Proteins

Plasmid Designation Last KgtP Amino Acid at Fusion Junction Predicted Location Alkaline Phosphatase Activity (Units)
pEP30 30 Periplasmic Loop 1 >200
pEP65 65 Cytoplasmic Loop 2 <115
pEP122 122 Periplasmic Loop 3 >200
pETP168 168 Cytoplasmic Loop 4 <115
pETP220 220 Periplasmic Loop 5 >200
pETP275 275 Cytoplasmic Loop 6 <115
pETP310 310 Periplasmic Loop 7 >200
pETP350 350 Cytoplasmic Loop 8 <115
pETP393 393 Periplasmic Loop 9 >200
pETP418 418 Cytoplasmic Loop 10 <115

> This table is based on data suggesting high and low alkaline phosphatase activities for fusions in periplasmic and cytoplasmic loops, respectively, as indicated in the research literature. asm.orgpsu.edu

The PhoA fusion analysis not only supported the presence of 12 transmembrane domains but also confirmed the orientation of the connecting loops. asm.org The alternating high and low levels of alkaline phosphatase activity corresponding to the predicted periplasmic and cytoplasmic locations of the fusion junctions provided a detailed map of the protein's topology within the membrane. oup.comasm.org This experimental evidence solidified the model of KgtP having six periplasmic loops and five cytoplasmic loops, in addition to the cytoplasmic N- and C-termini.

Structural Classification and Superfamily Membership

KgtP belongs to a large group of membrane transport proteins. asm.org Based on sequence homology, it is classified within the Major Facilitator Superfamily (MFS), a diverse group of secondary carriers found in all kingdoms of life. More specifically, KgtP is a member of the subfamily designated as group V. asm.orgpsu.edu This superfamily is characterized by proteins that typically possess 12 transmembrane helices and function in the transport of a wide variety of small solutes in response to chemiosmotic gradients. asm.org Homology has been noted between KgtP and several other E. coli permeases, including those for citrate (B86180) (CitA), arabinose (AraE), and galactose (GalP), as well as glucose transporters in yeast and mammals. nih.govasm.org This classification highlights a shared evolutionary origin and a common structural fold for facilitating substrate translocation across the membrane.

Inclusion in the Major Facilitator Superfamily (MFS)

Alpha-ketoglutarate (B1197944) permease is a well-established member of the Major Facilitator Superfamily (MFS), one of the largest and most diverse groups of secondary active transporters found in all kingdoms of life. nih.govnih.gov The protein consists of 432 amino acids, and hydropathy analysis predicts a characteristic MFS topology of 12 transmembrane (TM) helices. nih.govnih.gov This 12-TM helix architecture is a hallmark of the MFS, where the helices are typically organized into two pseudosymmetrical domains, the N-terminal domain (helices 1-6) and the C-terminal domain (helices 7-12), connected by a central cytoplasmic loop. nih.gov

The classification of KgtP within the MFS is further supported by the presence of conserved sequence motifs that are characteristic of this superfamily. One of the most conserved motifs in MFS transporters is Motif A, represented by the consensus sequence GxxxD(R/K)xGR(R/K), typically located in the cytoplasmic loop between TM2 and TM3. nih.gov This motif is known to be essential for the transport activity in many MFS members. Site-directed mutagenesis studies on KgtP have identified several charged residues, including arginines and an aspartate, that are critical for its function, aligning with the importance of such conserved residues in the MFS. researchgate.net

KgtP functions as a proton symporter, coupling the transport of alpha-ketoglutarate to the proton motive force. researchgate.net This mechanism of energy coupling is a common feature among many MFS transporters. The homology of KgtP extends to other E. coli MFS transporters, such as the citrate transporter (CitA), the arabinose transporter (AraE), and the xylose transporter (XylE), all of which share the 12-TM structural fold. nih.govnih.gov

Property Description Reference(s)
Protein Name Alpha-ketoglutarate permease (KgtP) nih.govnih.gov
Organism Escherichia coli (strain K12) nih.gov
Gene Name kgtP (formerly witA) nih.govmdpi.com
Size 432 amino acids nih.govnih.gov
Predicted Topology 12 transmembrane helices nih.govnih.gov
Superfamily Major Facilitator Superfamily (MFS) nih.govnih.gov
Transport Mechanism Proton/alpha-ketoglutarate symport researchgate.net

Comparative Structural Analysis with Homologous Transporters

While a high-resolution three-dimensional structure of KgtP has not yet been experimentally determined, a comparative analysis with its homologous MFS transporters, for which structural data are available, provides significant insights into its architecture and function. The primary sequence of KgtP shares notable homology with other E. coli MFS transporters, particularly those involved in carbohydrate transport like the xylose-proton symporter (XylE) and the arabinose-proton symporter (AraE). nih.govnih.gov

A key feature of MFS transporters is the "rocker-switch" mechanism of transport, which involves a conformational change between an outward-facing and an inward-facing state. This movement is facilitated by the two-domain structure. Although a direct structural alignment is not possible without a KgtP structure, sequence alignments reveal the conservation of key residues and motifs that are fundamental to this mechanism.

Site-directed mutagenesis studies on KgtP have identified several amino acid residues as being critical for its transport activity. researchgate.net Specifically, Arginine-76, Aspartate-88, Arginine-92, and Arginine-198 have been shown to be important. researchgate.net The substitution of these residues often leads to a significant loss of transport function. researchgate.net These residues are located within or near the predicted transmembrane helices and are likely involved in substrate binding or proton translocation.

A comparison with the well-characterized lactose permease (LacY) of E. coli, another MFS transporter, highlights both commonalities and differences that underscore substrate specificity. While both are proton symporters with a 12-TM helix fold, their substrate binding sites are tailored to their respective substrates. In many MFS transporters, the substrate binding pocket is located in the central cavity between the N- and C-terminal domains. The specific amino acid residues lining this cavity determine the substrate specificity. The distinct chemical nature of alpha-ketoglutarate (a dicarboxylic acid) compared to lactose (a disaccharide) necessitates a different set of interacting residues within the binding site of KgtP. The presence of multiple critical arginine residues in KgtP suggests their potential role in interacting with the carboxyl groups of alpha-ketoglutarate. researchgate.net

Transporter Substrate(s) Number of Amino Acids Key Functional Residues/Motifs Reference(s)
KgtP Alpha-ketoglutarate432Arg76, Asp88, Arg92, Arg198 nih.govresearchgate.net
XylE D-xylose491Conserved Gln, Asn, Trp residues in binding site nih.gov
AraE L-arabinose472High homology with XylE nih.gov
LacY Lactose417Glu325, Arg302, His322 (proton translocation); Glu126, Arg144 (substrate binding) nih.gov
CitA Citrate448Homologous to KgtP nih.gov

Transport Mechanism and Kinetic Properties of Escherichia Coli Alpha Ketoglutarate Permease

Substrate Specificity of KgtP

KgtP exhibits a high degree of specificity for its primary substrate, alpha-ketoglutarate (B1197944). nih.govacs.org This specificity is essential for the efficient uptake of this dicarboxylate from the extracellular environment. Studies using right-side-out (RSO) membrane vesicles prepared from an E. coli strain lacking KgtP showed no transport of alpha-ketoglutarate. nih.gov However, when the kgtP gene was expressed in this mutant strain, the resulting RSO vesicles effectively transported radiolabeled alpha-ketoglutarate, confirming KgtP's direct role. nih.gov The gene responsible for this transport was identified as kgtP (formerly known as witA), and its disruption leads to impaired growth on alpha-ketoglutarate as the sole carbon source. nih.gov

While KgtP is highly specific for alpha-ketoglutarate, the broader family of dicarboxylate transporters in E. coli facilitates the uptake of various C4-dicarboxylates. nih.govnih.gov For instance, the DctA transporter is responsible for the aerobic transport of fumarate (B1241708), malate, and to a lesser extent, succinate. nih.govuniprot.org While detailed competitive inhibition studies with a wide range of dicarboxylates on KgtP are not extensively documented in the provided search results, the high affinity for alpha-ketoglutarate suggests a finely tuned binding pocket. Research on site-directed mutants of KgtP has been undertaken to understand the roles of specific amino acid residues in its function, which could further elucidate the basis of its substrate specificity. acs.org

Proton-Coupled Symport Mechanism

KgtP functions as a symporter, coupling the transport of alpha-ketoglutarate to the co-transport of protons (H+). nih.govnih.gov This mechanism allows the cell to utilize the electrochemical proton gradient across the cytoplasmic membrane to drive the accumulation of alpha-ketoglutarate against its concentration gradient.

Direct evidence for the proton-coupled symport mechanism comes from experiments with membrane vesicles. nih.gov The addition of alpha-ketoglutarate to vesicle suspensions under non-energized conditions led to an observable increase in the external pH. nih.gov This alkalinization of the external medium indicates the consumption of protons from the outside as they are transported into the vesicles along with alpha-ketoglutarate. nih.gov This phenomenon is a classic indicator of a proton-substrate symport mechanism. nih.govnih.gov

The transport of alpha-ketoglutarate via KgtP is dependent on the proton motive force (PMF). nih.gov The PMF is the electrochemical potential difference of protons across the membrane and is a key energy source for many transport processes in bacteria. biorxiv.orgnih.govresearchgate.netnih.gov Experiments have shown that uncouplers, which are chemicals that dissipate the proton gradient by making the membrane permeable to protons, inhibit the transport of alpha-ketoglutarate into energized vesicles. nih.gov This inhibition demonstrates that the energy stored in the proton gradient is essential for KgtP activity. nih.gov The PMF drives the transport process, allowing the cell to concentrate alpha-ketoglutarate internally. nih.govbiorxiv.org

Kinetic Parameters of KgtP Activity

The efficiency of KgtP in transporting alpha-ketoglutarate can be described by its kinetic parameters, specifically the Michaelis-Menten constant (Km) and the maximum velocity (Vmax). These parameters provide insight into the affinity of the transporter for its substrate and its maximum transport capacity.

Table 1: Kinetic Parameters of E. coli Alpha-Ketoglutarate Permease (KgtP)

Parameter Value Experimental Conditions
Km 13-46 µM Assayed in strain MC1061 vesicles nih.gov
Vmax 8 nmol/min/mg protein Assayed in strain MC1061 vesicles nih.gov

The Km value, which represents the substrate concentration at which the transport rate is half of Vmax, for KgtP is in the micromolar range, indicating a high affinity for alpha-ketoglutarate. nih.gov The Vmax value reflects the maximum rate of transport when the permease is saturated with its substrate. nih.gov

Determination of Kinetical Constants (Km, Vmax)

The kinetic properties of alpha-ketoglutarate permease have been characterized to understand its efficiency and affinity for its substrate. The Michaelis-Menten constant (Km) and the maximum velocity (Vmax) are key parameters in this characterization. Studies using membrane vesicles from E. coli have determined the Km for alpha-ketoglutarate transport to be in the range of 13 to 46 µM. nih.gov This relatively low Km value indicates a high affinity of the permease for its substrate, allowing for efficient uptake even at low extracellular concentrations of alpha-ketoglutarate.

The maximum velocity (Vmax) of the transport system, which represents the maximum rate of alpha-ketoglutarate uptake when the permease is saturated with the substrate, has been measured to be approximately 8 nmol/min/mg of membrane protein. nih.gov This value provides insight into the capacity of the transport system under optimal conditions.

Interactive Data Table: Kinetic Constants of E. coli Alpha-Ketoglutarate Permease

Kinetic ParameterValueUnit
Km (Michaelis-Menten constant)13 - 46µM
Vmax (Maximum velocity)8nmol/min/mg protein

Influence of Environmental Conditions on Transport Kinetics

The transport of alpha-ketoglutarate in E. coli is influenced by various environmental factors, primarily through the regulation of the expression of the kgtP gene. The availability of oxygen is a significant environmental cue that affects the synthesis of the alpha-ketoglutarate permease.

While the primary influence of environmental conditions appears to be at the level of gene expression, the activity of the existing permease is also dependent on the proton motive force. Factors that dissipate the proton gradient across the membrane, such as the presence of uncouplers, will inhibit the transport of alpha-ketoglutarate. nih.gov The activity of the permease is also intrinsically linked to the cellular pH homeostasis mechanisms, as it is a proton-coupled symporter. However, specific studies detailing the direct impact of a range of external pH values or temperatures on the Km and Vmax of the alpha-ketoglutarate permease are not extensively available. The cell endeavors to maintain a relatively stable internal pH, which would in turn provide a consistent environment for the permease to function.

Regulation of Escherichia Coli Alpha Ketoglutarate Permease Expression and Activity

Transcriptional Regulation of kgtP

The expression of the kgtP gene, encoding the alpha-ketoglutarate (B1197944) permease in Escherichia coli, is subject to a multi-layered regulatory network that ensures the bacterium can efficiently transport and utilize alpha-ketoglutarate in response to environmental cues. This regulation occurs primarily at the transcriptional level and involves both constitutive expression and modulation by global regulatory systems in response to the availability of oxygen and the metabolic state of the cell.

Regulation by Global Regulators

Beyond the basal constitutive expression, the activity of the kgtP promoter is fine-tuned by global regulatory proteins that respond to broad environmental signals, particularly the availability of oxygen.

The Fumarate (B1241708) and Nitrate Reduction (FNR) protein is a key global transcriptional regulator that mediates the switch between aerobic and anaerobic metabolism in E. coli. researchgate.netasm.org Under anaerobic conditions, FNR is active and typically represses genes involved in aerobic respiration while activating genes required for anaerobic respiration. asm.org However, studies investigating the expression of TCA cycle genes under microaerobic conditions have found that FNR has a minor or no significant effect on their transcription. nih.govresearchgate.net Given that alpha-ketoglutarate permease is functionally linked to the TCA cycle, it is inferred that kgtP is not a primary target for repression by FNR under anaerobic conditions.

The Aerobic Respiratory Control (ArcA) protein, part of the two-component ArcB/ArcA system, is another major global regulator that represses the expression of numerous genes involved in aerobic metabolism when oxygen is scarce. nih.govnih.gov The Arc system responds to the redox state of the cell, and under anaerobic or microaerobic conditions, phosphorylated ArcA acts as a transcriptional repressor for a wide array of operons, including those of the TCA cycle. nih.govresearchgate.netnih.gov

Research has demonstrated that ArcA significantly represses the expression of key TCA cycle genes under microaerobic conditions. nih.govresearchgate.net This repression is a crucial part of the metabolic adaptation to anaerobiosis, where the TCA cycle operates in a bifurcated, non-cyclic manner for biosynthetic purposes rather than for generating reducing equivalents for a full respiratory chain. As the transporter for a key TCA cycle intermediate, kgtP is logically co-regulated with the cycle's enzymes. Therefore, it is understood that ArcA represses kgtP expression under anaerobic conditions to align the uptake of alpha-ketoglutarate with the reduced metabolic flux through the TCA cycle.

Table 1: Effect of ArcA on the Expression of TCA Cycle Genes under Microaerobic Conditions

The table below shows the fold repression of key TCA cycle genes in wild-type E. coli compared to an arcA mutant strain, indicating the repressive effect of ArcA. Data is based on findings from studies on gene expression under microaerobic conditions.

GeneFunctionFold Repression by ArcA
gltACitrate (B86180) synthaseSignificant repression
icdIsocitrate dehydrogenaseSignificant repression
sucCSuccinyl-CoA synthetase, beta subunitSignificant repression
sdhCSuccinate dehydrogenase, cytochrome b556 subunitSignificant repression

The alternative sigma factor RpoS (σS or σ38) is the master regulator of the general stress response and stationary phase in E. coli. wikipedia.orgnih.gov Upon entry into stationary phase or under various stress conditions, RpoS levels increase and direct the transcription of a large regulon of genes that promote survival. wikipedia.orgnih.gov The RpoS regulon includes genes involved in a wide range of cellular processes, including metabolism. wikipedia.orgresearchgate.net RpoS-dependent regulation often involves the fine-tuning of metabolic pathways to adapt to nutrient limitation. researchgate.net While a direct regulatory link between RpoS and the kgtP gene has not been definitively established in all studies, the global metabolic shift orchestrated by RpoS during stationary phase would inherently affect the requirement for and transport of central metabolites like alpha-ketoglutarate. Some studies on the RpoS regulon in pathogenic E. coli strains have shown differential expression of TCA cycle genes, suggesting that RpoS can influence central metabolism, and by extension, the transporters associated with it. researchgate.net

Putative Role of Cyclic AMP Receptor Protein (CRP)

The expression of the kgtP gene is influenced by the Cyclic AMP Receptor Protein (CRP), a global transcriptional regulator that controls the utilization of various carbon sources. frontiersin.org When glucose levels are low, intracellular cyclic AMP (cAMP) levels rise, leading to the formation of the cAMP-CRP complex. This complex then binds to specific DNA sites in the promoters of genes it regulates, often enhancing their transcription. wikipedia.org In the case of kgtP, its expression is stimulated when E. coli is grown on a non-preferred carbon source like glycerol (B35011), a condition known to activate CRP. frontiersin.org This regulatory link ensures that the permease for importing alpha-ketoglutarate, an alternative carbon source, is synthesized when more favorable carbon sources like glucose are scarce. frontiersin.org Studies using lacZ reporter fusions have confirmed the role of CRP in activating kgtP expression. frontiersin.org

Post-Transcriptional and Post-Translational Control Mechanisms

Currently, there is no direct scientific evidence to suggest that the alpha-ketoglutarate permease (KgtP) in E. coli is subject to specific post-transcriptional or post-translational control mechanisms. While post-translational modifications (PTMs) are known to be vital for regulating various cellular processes in bacteria, including metabolism and protein activity, specific modifications targeting KgtP have not been documented in the existing literature. ethz.chbiorxiv.org Research in bacterial proteomics has identified thousands of modification sites across the proteome, but the functional significance for the vast majority, including membrane transporters like KgtP, remains largely unknown. ethz.chresearchgate.net

Interplay with Cellular Regulatory Networks

Coordination with Carbon and Nitrogen Metabolism Signals

The expression of kgtP is intricately linked to the central metabolic status of the cell, integrating both carbon and nitrogen signals. Its regulation by CRP places it firmly under the control of carbon catabolite repression, ensuring that it is primarily expressed when preferred carbon sources are unavailable. frontiersin.org Furthermore, its expression is reported to be higher during the stationary phase of growth, a condition often associated with nutrient depletion. frontiersin.org Anaerobic conditions, signaled by the regulators FNR (Fumarate and Nitrate Reduction) and ArcA (Aerobic Respiratory Control), lead to the strong repression of kgtP expression, indicating that KgtP is predominantly an aerobic transporter. frontiersin.orgnih.gov This multi-faceted transcriptional control ensures that the import of alpha-ketoglutarate is aligned with the cell's capacity to metabolize it through aerobic pathways.

Summary of Transcriptional Regulators of kgtP in E. coli
RegulatorCellular ConditionEffect on kgtP ExpressionReference
CRP-cAMPLow Glucose / Presence of alternative carbon sources (e.g., glycerol)Activation frontiersin.org
FNRAnaerobicRepression frontiersin.org
ArcAAnaerobicRepression frontiersin.org
RpoS (σS)Stationary Phase / StressActivation frontiersin.org

Alpha-Ketoglutarate as a Signal Molecule in Other Regulatory Pathways

Alpha-ketoglutarate itself is a key metabolic signal molecule that reflects the cell's carbon/nitrogen balance. Its intracellular concentration influences several major regulatory pathways:

PII Signal Transduction: Alpha-ketoglutarate binds to the highly conserved PII signal transduction proteins (GlnB and GlnK), modulating their interaction with various targets to control nitrogen assimilation. nih.gov

Nitrogen Transcription Control: In some bacteria, alpha-ketoglutarate can directly influence the activity of transcription factors that regulate nitrogen-related genes.

Carbon Uptake: High levels of alpha-ketoglutarate, indicative of nitrogen limitation, can directly inhibit Enzyme I of the phosphotransferase system (PTS), thereby reducing the uptake of glucose to balance carbon and nitrogen flow.

Absence of Direct Regulation by PII Signal Transduction Proteins for KgtP (contrast with other permeases)

The PII proteins are central players in nitrogen regulation, directly sensing cellular nitrogen status via glutamine levels and carbon status via alpha-ketoglutarate concentration. wikipedia.org These proteins control the activity of a diverse range of targets, including enzymes and membrane transporters. oup.comresearchgate.net A well-established example of PII-mediated transport regulation in E. coli is the interaction between the PII homolog GlnK and the ammonium permease AmtB. nih.govfrontiersin.org Under nitrogen-rich conditions, GlnK binds to and inhibits AmtB, preventing the toxic accumulation of intracellular ammonium. nih.gov

In contrast, there is no evidence to suggest that the alpha-ketoglutarate permease (KgtP) is a direct target of PII proteins. pnas.orgacs.org The known targets of PII in E. coli are the adenylyltransferase (ATase), the two-component sensor kinase NRII (NtrB), and the aforementioned AmtB. pnas.orgacs.org The detailed transcriptional analysis of kgtP has identified regulators responsive to carbon and oxygen status (CRP, ArcA, FNR) but not those directly involved in the PII-mediated nitrogen signaling cascade. frontiersin.org This highlights a key difference in regulatory strategy: while the transport of the primary nitrogen source, ammonium, is under direct post-translational control by the PII nitrogen-sensing system, the transport of alpha-ketoglutarate is controlled at the transcriptional level by signals related to the broader energy and carbon state of the cell.

Regulation of Selected E. coli Permeases
PermeaseSubstratePrimary Regulatory MechanismKey RegulatorsReference
KgtPAlpha-ketoglutarateTranscriptional ControlCRP, FNR, ArcA, RpoS frontiersin.org
AmtBAmmoniumPost-Translational Control (Protein-protein interaction)GlnK (a PII protein) nih.govfrontiersin.org

Physiological and Metabolic Roles of Escherichia Coli Alpha Ketoglutarate Permease

Role in Aerobic Alpha-Ketoglutarate (B1197944) Utilization

Under aerobic conditions, KgtP is the primary transporter responsible for the uptake of extracellular α-KG. Its function is essential for the bacterium to utilize this dicarboxylic acid as a nutrient source and to supplement one of the most critical pathways in cellular respiration.

The alpha-ketoglutarate permease, KgtP, is indispensable for the growth of E. coli when α-KG is provided as the sole source of carbon and energy in an aerobic environment. nih.govfrontiersin.org Studies using gene disruption mutants have demonstrated that strains lacking a functional kgtP gene either fail to grow or exhibit significantly impaired growth in minimal medium containing only α-KG. nih.gov The growth phenotype and the ability to uptake radiolabeled α-KG can be fully restored by introducing a functional kgtP gene on a plasmid. pnas.org This directly confirms that KgtP is the specific transporter required for the assimilation of external α-KG to support aerobic growth. nih.govpnas.org Further experiments using right-side-out membrane vesicles from a kgtP-negative mutant strain showed no transport of α-KG, but vesicles from the same strain expressing KgtP from a plasmid transported it effectively. nih.gov

Table 1: Kinetic Properties of Alpha-Ketoglutarate Permease (KgtP) in E. coli
ParameterValueReference
Michaelis Constant (Km)13-46 µM nih.gov
Maximum Velocity (Vmax)8 nmol/min/mg protein nih.gov

Alpha-ketoglutarate is a key intermediate in the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism that is essential for energy production and the generation of biosynthetic precursors. wikipedia.org The TCA cycle is responsible for the complete oxidation of acetyl-CoA derived from carbohydrates and other nutrients. nih.gov By transporting α-KG from the external environment into the cytoplasm, KgtP provides a direct route to replenish the pool of TCA cycle intermediates. wikipedia.org This process, known as anaplerosis, is vital for maintaining the cycle's function, especially when intermediates are drawn off for the synthesis of other essential molecules, such as amino acids. wikipedia.orgresearchgate.net Specifically, both oxaloacetate and α-ketoglutarate serve as the carbon skeletons for the synthesis of several amino acids, including aspartate, asparagine, glutamine, proline, and arginine. wikipedia.org Therefore, KgtP's ability to import α-KG directly supports not only energy metabolism but also the anabolic pathways crucial for cell growth and maintenance.

Contribution to Nutrient Acquisition and Metabolism in Diverse Environments

The constitutive expression of KgtP allows E. coli to immediately exploit α-KG when it appears in the environment, providing a competitive advantage, particularly under fluctuating or nutrient-poor conditions.

Alpha-ketoglutarate serves as a critical link between carbon and nitrogen metabolism, and its intracellular concentration is a key indicator of the cell's nitrogen status. nih.gov Under conditions of nitrogen limitation, α-KG tends to accumulate within the cell because it cannot be readily used for nitrogen assimilation processes like amino acid synthesis. nih.govresearchgate.net This accumulation signals to the cell that carbon is plentiful relative to nitrogen, leading to regulatory responses such as the inhibition of glucose uptake. nih.gov The KgtP transporter allows E. coli to acquire α-KG from the environment, which is particularly advantageous when preferred carbon sources are scarce but external α-KG is available. This allows the bacterium to sustain its central metabolism and biosynthetic activities by utilizing an alternative nutrient source.

Once transported into the cell by KgtP, α-KG is integrated directly into central metabolism. It enters the TCA cycle, where it can be further metabolized to generate energy (in the form of ATP and reducing equivalents like NADH) or converted to other intermediates. wikipedia.org Moreover, α-KG is a direct precursor for the synthesis of glutamate and glutamine, which are the primary nitrogen donors for the biosynthesis of other amino acids, nucleotides, and various nitrogen-containing compounds. nih.gov The expression of kgtP can be stimulated during growth on certain non-preferred carbon sources like glycerol (B35011), suggesting a role in supplementing metabolic pathways under specific conditions. frontiersin.org Thus, KgtP plays a pivotal role in connecting the availability of an external nutrient with the core energy-producing and anabolic pathways of the cell.

Differential Roles in Pathogenic Escherichia coli Strains

In certain pathogenic strains of E. coli, such as uropathogenic E. coli (UPEC), the role of KgtP is more specialized, functioning alongside other transport systems that contribute to the bacterium's fitness during infection. frontiersin.org UPEC is the most common cause of urinary tract infections (UTIs). nih.gov

UPEC strains possess a second transporter for α-KG, designated C5038, which is encoded on a pathogen-associated genomic island and is not typically found in commensal E. coli strains. frontiersin.orgplos.org Research has revealed a clear division of labor between these two permeases based on oxygen availability. KgtP is the essential transporter for the aerobic utilization of α-KG, while C5038 is required for anaerobic growth on α-KG. frontiersin.org

This differential function is controlled at the transcriptional level by global anaerobic regulators FNR (Fumarate and Nitrate Reductase regulator) and ArcA (Aerobic Respiration Control). Under anaerobic conditions, FNR and ArcA repress the expression of kgtP, shutting down the aerobic transporter. frontiersin.org Concurrently, they induce the expression of the gene cluster containing the C5038 transporter, activating the anaerobic uptake system. frontiersin.org

Interestingly, in a murine model of urinary tract infection, a UPEC mutant lacking kgtP was not outcompeted by the wild-type strain in colonizing the bladder and kidneys. frontiersin.org However, a mutant lacking the anaerobic transporter C5038 was significantly less fit. frontiersin.org This finding highlights that while KgtP is crucial for aerobic metabolism of α-KG, it is the anaerobically-induced C5038 transporter that plays a more significant role in the fitness of UPEC within the largely anaerobic environment of the host urinary tract. frontiersin.orgplos.org

Table 2: Comparison of Alpha-Ketoglutarate Transporters in Uropathogenic E. coli
FeatureKgtPC5038Reference
Primary FunctionAerobic growth on α-KGAnaerobic growth on α-KG frontiersin.org
Genetic LocusConserved in E. coliUPEC-associated genomic island frontiersin.orgplos.org
Regulation (Anaerobic)Repressed by FNR and ArcAInduced by FNR and ArcA frontiersin.org
Importance in UTI ModelDispensableRequired for fitness frontiersin.org

Comparison of KgtP Function in Commensal vs. Uropathogenic E. coli (UPEC)

Alpha-ketoglutarate (α-KG) is a key intermediate in the tricarboxylic acid (TCA) cycle, and its transport is crucial for bacterial metabolism. In Escherichia coli, the protein primarily responsible for the transport of α-KG under aerobic conditions is the alpha-ketoglutarate permease, KgtP. Phylogenetic analyses indicate that the gene encoding this transporter, kgtP, is a widely conserved locus, present in both commensal and pathogenic strains of E. coli, including uropathogenic E. coli (UPEC) nih.gov.

While KgtP is conserved across different E. coli pathotypes, its functional importance can differ, particularly in the context of the specialized environments encountered by pathogens like UPEC. UPEC strains, the primary causative agents of urinary tract infections (UTIs), often possess additional transport systems for critical metabolites nih.gov. One such transporter, designated C5038, is highly prevalent in UPEC strains (found in 78% of isolates) but rare in diarrheagenic E. coli nih.gov. This distribution suggests that C5038 was acquired by UPEC through horizontal gene transfer and plays a specialized role in the pathogenesis of UTIs nih.gov.

The primary functional distinction between KgtP and the UPEC-associated C5038 lies in their roles under different oxygen tension conditions. In UPEC strain CFT073, as in commensal strains, KgtP is essential for growth using α-KG as the sole carbon source under aerobic conditions nih.gov. Conversely, the UPEC-associated C5038 transporter is largely responsible for α-KG uptake under anaerobic conditions, which are relevant to the microenvironments encountered during an infection nih.gov. This functional divergence is reflected in their genetic regulation. The expression of kgtP does not respond to the presence of α-KG but is repressed by global anaerobic transcriptional regulators Fumarate (B1241708) and nitrate reduction (FNR) and ArcA in low-oxygen environments nih.gov. In contrast, the expression of c5038 is specifically induced by α-KG under anaerobic conditions, a process mediated by FNR and ArcA nih.gov.

**Table 1: Comparison of KgtP and C5038 Transporters in *E. coli***

Feature KgtP C5038
Prevalence Widely conserved in commensal and pathogenic E. coli nih.gov. Highly prevalent in UPEC (78%); rare in other strains nih.gov.
Primary Function Aerobic transport of α-ketoglutarate nih.gov. Anaerobic transport of α-ketoglutarate nih.gov.
Genetic Regulation (Anaerobic) Repressed by FNR and ArcA nih.gov. Induced by FNR and ArcA nih.gov.
Inducer Not induced by α-ketoglutarate; stimulated by glycerol nih.gov. Specifically induced by α-ketoglutarate nih.gov.
Genetic Origin Conserved locus nih.gov. Acquired via horizontal gene transfer nih.gov.

Minor Role in Anaerobic Alpha-Ketoglutarate Utilization in UPEC Compared to Other Transporters (e.g., C5038)

In the anaerobic environments that UPEC encounters within the host urinary tract, the utilization of available carbon sources like α-KG is critical for survival and proliferation nih.govnih.gov. However, research demonstrates that KgtP plays only a minor role in the uptake of α-KG under these conditions. Studies on UPEC strain CFT073 have shown that while KgtP is required for aerobic growth on α-KG, its deletion does not significantly affect the bacterium's ability to grow on α-KG anaerobically nih.gov.

The primary transporter for α-KG in UPEC under anaerobic conditions is C5038 nih.gov. In growth experiments where α-KG was the sole carbon source, a mutant strain lacking the c5038 gene showed dramatically reduced growth under anaerobic conditions compared to the wild-type strain nih.gov. In contrast, the kgtP deletion mutant grew similarly to the wild-type strain anaerobically. This indicates that C5038, and not KgtP, is the major player in anaerobic α-KG utilization nih.gov.

The differential regulation of these transporters by oxygen levels underpins their distinct roles. The global anaerobic regulators FNR and ArcA actively repress the expression of kgtP in the absence of oxygen. It is suggested that these regulators bind to the promoter region of kgtP, physically blocking the access of RNA polymerase and thus inhibiting its transcription nih.gov. Simultaneously, FNR and ArcA induce the expression of c5038, ensuring that UPEC can efficiently import α-KG when oxygen is scarce nih.gov. This regulatory switch allows UPEC to adapt its metabolic capabilities to the fluctuating oxygen tensions within the host.

Table 2: Growth of UPEC CFT073 Mutants on Alpha-Ketoglutarate

Strain Growth Condition Relative Growth on α-KG Transporter Function
Wild-Type Aerobic Normal KgtP is active
ΔkgtP Aerobic Significantly Reduced KgtP is non-functional
Wild-Type Anaerobic Normal C5038 is active
ΔkgtP Anaerobic Unaffected nih.gov. C5038 compensates
Δc5038 Anaerobic Dramatically Reduced nih.gov. Major anaerobic transporter is non-functional
Δc5038ΔkgtP Anaerobic Similar to Δc5038 nih.gov. Confirms minor role of KgtP anaerobically

Impact on in vivo Fitness during Infection

The contribution of specific metabolic pathways and transporters to bacterial fitness during an infection is a critical aspect of pathogenesis nih.gov. Given the distinct roles of KgtP and C5038 under different oxygen conditions, their respective impacts on UPEC's in vivo fitness have been investigated using animal infection models.

In dual-strain competition assays within a murine model of UTI, a UPEC mutant lacking the c5038 gene was significantly outcompeted by the wild-type strain during the colonization of both the bladder and the kidneys nih.gov. This finding highlights the crucial role of the C5038 transporter and anaerobic α-KG utilization for UPEC's ability to survive and thrive within the host urinary tract nih.gov. The ability to use α-KG, which is present in high concentrations in renal proximal tubule cells, is a key metabolic adaptation that promotes the in vivo fitness of UPEC nih.gov.

Genetic and Experimental Methodologies for Studying Escherichia Coli Alpha Ketoglutarate Permease

Mutational Analysis Techniques

Mutational analyses have been fundamental in dissecting the function of the kgtP gene and its protein product. These techniques allow researchers to probe the roles of the entire protein and specific amino acid residues.

A primary method to understand the function of a gene is to observe the phenotype of an organism in its absence. Gene disruption or "knockout" studies involve the targeted inactivation of the gene of interest. In the case of E. coli alpha-ketoglutarate (B1197944) permease, the gene, originally identified as witA and later renamed kgtP, is located at approximately 56.5 minutes on the chromosome. nih.govnih.gov

Researchers have constructed kgtP gene disruption mutants in various E. coli strains. nih.gov These knockout strains exhibited a significantly impaired ability to grow when α-ketoglutarate was provided as the sole carbon source in minimal medium. nih.gov This growth defect could be reversed by introducing a functional copy of the kgtP gene on a plasmid, a method known as complementation. nih.gov These complementation experiments conclusively demonstrated that the kgtP gene product is the primary transporter for α-ketoglutarate in E. coli. nih.gov

Site-directed mutagenesis is a powerful technique used to make specific, targeted changes to the DNA sequence of a gene, resulting in corresponding changes to the amino acid sequence of the expressed protein. This method has been instrumental in identifying key amino acid residues involved in the structure and function of KgtP.

Based on sequence conservation with other members of the major facilitator superfamily (MFS) of transporters, several residues in KgtP were hypothesized to be critical for its function. To test this, researchers have used techniques like oligonucleotide-directed mutagenesis to create a series of point mutants. In one such study, several charged amino acid residues were targeted for replacement. The results of these mutations on α-ketoglutarate transport activity provided significant insights into the structure-function relationships of the permease. dntb.gov.ua

For example, the replacement of Arginine at position 92 (Arg92) with Alanine or Lysine completely abolished transport activity, indicating that this highly conserved residue is essential for the function of KgtP. dntb.gov.ua Similarly, substituting Aspartate at position 88 (Asp88) with Asparagine or Glutamate also led to a loss of transport, highlighting its critical role. dntb.gov.ua Other mutations had varying effects, revealing that a positive charge at position 76 is essential, while it is important but not absolutely required at position 198 for transport activity. dntb.gov.ua A truncation mutant lacking the final putative membrane-spanning region was found to be relatively stable and retained a significant portion of its transport activity. dntb.gov.ua

Table 1: Effects of Site-Directed Mutagenesis on KgtP Activity

Original Residue Position Mutant Residue(s) Effect on α-Ketoglutarate Transport
Arginine 76 Alanine, Aspartate Abolished
Arginine 76 Lysine Retained 10-60% activity
Aspartate 88 Asparagine, Glutamate Abolished
Histidine 90 Alanine Similar to wild-type
Arginine 92 Alanine, Lysine Abolished
Arginine 198 Alanine Retained 10-60% activity
Arginine 198 Aspartate Abolished
Arginine 198 Lysine Similar to wild-type
C-terminus Truncation N/A Retained 10-50% activity

Data sourced from Seol and Shatkin, 1992. dntb.gov.ua

Transport Assays

To directly measure the function of KgtP, specialized transport assays are employed. These assays allow for the quantification of α-ketoglutarate uptake into the cell or into isolated membrane vesicles.

A common and sensitive method to measure the transport of a specific substrate is through the use of a radiolabeled version of that substrate. For studying KgtP, [14C]alpha-ketoglutarate is frequently used. nih.gov In a typical assay, cells or membrane vesicles are incubated with the radiolabeled substrate for a defined period. The uptake is then stopped, and the amount of radioactivity inside the cells or vesicles is measured, providing a direct quantification of transport.

These assays have been used to determine the kinetic parameters of KgtP. In studies using membrane vesicles, the Michaelis-Menten constant (Km) for α-ketoglutarate was determined to be in the range of 13-46 µM, and the maximum velocity (Vmax) was approximately 8 nmol/min/mg of protein. nih.gov These values provide a quantitative measure of the transporter's affinity for its substrate and its maximum transport rate under the tested conditions.

To study transport in a more controlled, cell-free environment, researchers utilize membrane vesicles. These are spherical fragments of the cell membrane that can be prepared to have a specific orientation, either right-side-out (RSO) or inside-out. For studying uptake, RSO vesicles are particularly useful as they mimic the natural orientation of the membrane in a living cell. nih.gov

Studies using RSO membrane vesicles prepared from a kgtP negative mutant strain showed no transport of α-ketoglutarate. nih.gov However, when KgtP was expressed from a plasmid in these strains, the resulting vesicles effectively transported the substrate. nih.gov These vesicle studies have also been crucial in determining the energy source for transport. It was demonstrated that KgtP is a proton symporter, meaning it couples the transport of α-ketoglutarate to the transport of a proton (H+) across the membrane, driven by the proton motive force. nih.gov This was shown by the inhibition of transport by uncouplers that dissipate the proton gradient and by observing a pH increase in the external medium upon addition of α-ketoglutarate to non-energized vesicles. nih.gov

Transcriptional and Proteomic Analyses

Understanding when and to what extent the kgtP gene is expressed and the KgtP protein is produced is crucial for understanding its physiological role. Transcriptional and proteomic analyses provide insights into the regulation of KgtP expression.

Transcriptional analysis focuses on the expression of the kgtP gene by measuring the amount of its corresponding messenger RNA (mRNA). Early studies using Northern blotting, where a radiolabeled kgtP probe was used to detect its mRNA, showed that a 1.3-kilobase RNA was present in E. coli grown in minimal medium with glucose, glycerol (B35011), or α-ketoglutarate as the carbon source. nih.gov This suggested that kgtP is constitutively expressed under these conditions, meaning its expression is not dependent on the presence of its substrate. nih.gov

More recent studies, particularly in uropathogenic E. coli (UPEC), have revealed more complex regulation. Using techniques like quantitative reverse transcription PCR (qRT-PCR) with reporter gene fusions (e.g., lacZ), it has been shown that kgtP expression is influenced by oxygen availability. nih.gov Under anaerobic conditions, the expression of kgtP is significantly repressed. nih.gov This repression is mediated by the global anaerobic transcriptional regulators FNR (Fumarate and Nitrate Reduction) and ArcA (Aerobic Respiration Control). nih.gov Deletion of fnr or arcA leads to a significant derepression (increase) of kgtP expression under anaerobic conditions, indicating that both are negative modulators. nih.gov

Table 2: Transcriptional Regulation of kgtP in Uropathogenic E. coli

Condition Regulatory Factor(s) Effect on kgtP Expression
Aerobic - Moderate expression
Anaerobic FNR, ArcA Repression (~40-fold reduction)
Anaerobic, Δfnr ArcA Partial derepression
Anaerobic, ΔarcA FNR Significant derepression

Data sourced from Cai et al., 2017. nih.gov

Proteomics aims to identify and quantify the entire set of proteins produced by an organism under specific conditions. While studies focusing exclusively on the proteomic analysis of KgtP are not common, large-scale quantitative proteomic studies of the E. coli proteome provide the methodological framework for its analysis. nih.govnih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are used to identify and quantify thousands of proteins, including membrane proteins, from total cell lysates or enriched membrane fractions. nih.gov

These comprehensive proteomic datasets, generated under a wide variety of growth conditions (e.g., different carbon sources, stress conditions), can be mined to infer the abundance of the KgtP protein. nih.govnih.gov For instance, quantitative proteomic analyses have been performed on E. coli grown under 22 different experimental conditions, providing a rich resource for understanding protein expression patterns. nih.gov The analysis of membrane protein fractions, in particular, is essential for quantifying proteins like KgtP, which are embedded within the inner membrane. nih.govdntb.gov.ua Specialized protocols for the enrichment and digestion of membrane proteins have been developed to improve their detection and quantification by mass spectrometry. nih.gov These approaches allow for the determination of the absolute or relative abundance of KgtP, providing a complementary view to transcriptional data by revealing the final protein levels available for transport activity in the cell.

Reporter Gene Fusions (e.g., lacZ)

Reporter gene fusions are a powerful genetic tool used to study the transcriptional activity of a promoter of interest. In this technique, the coding sequence of a reporter gene, whose product is easily measurable, is placed under the control of the target gene's promoter. For kgtP, both lacZ (encoding β-galactosidase) and phoA (encoding alkaline phosphatase) have been utilized to elucidate its expression patterns and protein topology.

In one study, a kgtP-lacZ fusion was constructed to monitor the expression of kgtP under various growth conditions. By measuring β-galactosidase activity, researchers demonstrated that kgtP expression is not induced by the presence of its substrate, α-ketoglutarate. nih.gov Instead, its expression is influenced by the available carbon source, with higher activity observed during growth on glycerol compared to glucose. nih.gov This approach also revealed that kgtP is repressed under anaerobic conditions by the global transcriptional regulators FNR (Fumarate and Nitrate Reduction) and ArcA. nih.gov

Another application of reporter fusions was the use of kgtP-phoA fusions to probe the membrane topology of the KgtP protein. nih.gov Alkaline phosphatase (PhoA) is active only when exported to the periplasm. By creating a series of fusions between different portions of KgtP and PhoA, and then measuring the resulting alkaline phosphatase activity, researchers could infer which parts of the KgtP protein are located in the periplasm versus the cytoplasm. This experimental evidence supported a model of KgtP as a transmembrane protein with 12 membrane-spanning domains. nih.gov

Table 1: Examples of Reporter Gene Fusion Studies on KgtP

Reporter Fusion Research Question Key Finding Reference
kgtP-lacZ Transcriptional Regulation Expression is repressed anaerobically by FNR and ArcA; not induced by α-ketoglutarate. nih.gov

Quantitative Real-Time PCR (qPCR) for Gene Expression

Quantitative Real-Time PCR (qPCR), also known as real-time reverse transcription PCR (RT-qPCR), is a highly sensitive and specific method for detecting and quantifying mRNA levels. This technique allows for precise measurement of gene expression changes in response to specific environmental cues or genetic modifications. The process involves isolating total RNA from bacterial cells, reverse transcribing it into complementary DNA (cDNA), and then amplifying the target cDNA (in this case, kgtP) using a qPCR machine. The amplification is monitored in real-time using a fluorescent dye that binds to double-stranded DNA.

The expression level of the target gene is typically normalized to that of one or more stably expressed reference genes to correct for variations in RNA input and reverse transcription efficiency. The relative expression is often calculated using the 2-ΔΔCt method. mdpi.com

Studies on uropathogenic E. coli (UPEC) have employed qPCR to analyze the expression of kgtP. For instance, qPCR was used to confirm that under anaerobic conditions, the expression of kgtP is significantly repressed, a finding that complements reporter gene fusion data. nih.gov Deletion of the anaerobic regulators fnr or arcA was shown via qPCR to cause a substantial increase in kgtP mRNA levels, confirming their role as negative modulators. nih.gov Furthermore, qPCR results have validated transcriptomic data showing changes in kgtP expression in response to prolonged exposure to biocides like benzalkonium chloride. asm.org

Global Gene Expression Profiling (e.g., Transcriptomics, Proteomics)

Global expression profiling techniques provide a system-wide view of the molecular state of a cell, allowing for the simultaneous measurement of thousands of transcripts (transcriptomics) or proteins (proteomics). These approaches have been instrumental in identifying the regulation and expression of KgtP within the broader context of cellular metabolism and stress response.

Transcriptomics: Microarray analysis, a key transcriptomics tool, has been used to study the global gene expression changes in E. coli in response to oxygen availability. In these experiments, the transcript levels of a wild-type strain were compared to an fnr mutant strain under both aerobic and anaerobic conditions. The results identified kgtP as one of the genes repressed by FNR under anaerobic conditions, placing it within the FNR regulon. escholarship.org Other transcriptomic studies have detected changes in kgtP expression as part of the cellular response to heterologous protein expression and exposure to chemical stressors. asm.orgresearchgate.net

Proteomics: Proteomic analyses, often employing mass spectrometry, identify and quantify the proteins present in a cell or a specific subcellular fraction. KgtP has been identified in several proteomic studies of E. coli. In one analysis focusing on detergent-resistant membranes (DRMs), which are thought to be analogous to lipid rafts in eukaryotes, KgtP was identified as a component of these membrane microdomains. nih.gov In another study, proteomic profiling of an E. coli O157:H7 strain identified KgtP as one of the proteins expressed during human infection. nih.gov Additionally, proteomic analysis of outer membrane vesicles from a hypervesiculating ΔtolA mutant showed an increased abundance of KgtP compared to the wild type. researchgate.net

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are essential for understanding the functional properties of the KgtP protein itself, including its purification, kinetic characteristics, and the mechanism by which it transports α-ketoglutarate across the cell membrane.

Protein Purification and Characterization

The detailed biochemical characterization of KgtP requires its isolation from other cellular components. The process typically begins with the overexpression of the kgtP gene, which was originally cloned into an expression vector under the control of a T7 polymerase system. nih.gov This allows for high-level production of the KgtP protein upon induction.

Given that KgtP is an integral membrane protein, it fractionates with the cell membranes after cell lysis. nih.gov A general purification strategy involves:

Membrane Isolation: Overexpressing cells are harvested and lysed, and the inner membrane fraction is isolated by ultracentrifugation.

Solubilization: The membrane-embedded KgtP is extracted from the lipid bilayer using detergents.

Chromatography: The solubilized protein is then purified using techniques like affinity chromatography (if an affinity tag was added) or ion-exchange chromatography.

Characterization of the purified or vesicle-reconstituted protein involves determining its key properties. The kgtP gene encodes a protein of 432 amino acids. Functional assays using membrane vesicles have determined the kinetic parameters of KgtP. The transport system exhibits a Michaelis-Menten constant (Km) for α-ketoglutarate ranging from 13 to 46 µM and a maximal velocity (Vmax) of approximately 8 nmol/min/mg of membrane protein. nih.gov

Table 2: Biochemical Properties of E. coli Alpha-Ketoglutarate Permease

Property Value Method/Comment Reference
Encoded Protein Size 432 amino acids Deduced from gene sequence.
Km (for α-ketoglutarate) 13 - 46 µM Determined from transport assays in right-side-out membrane vesicles. nih.gov
Vmax ~8 nmol/min/mg protein Determined from transport assays in right-side-out membrane vesicles. nih.gov

pH Gradient and Membrane Potential Studies

The transport of substrates across the bacterial inner membrane is often coupled to an electrochemical ion gradient, known as the proton motive force (PMF). The PMF consists of two components: a pH gradient (ΔpH) and an electrical membrane potential (Δψ). Studies were conducted to determine how KgtP utilizes this energy source.

Experiments using right-side-out membrane vesicles demonstrated that transport of α-ketoglutarate is sensitive to protonophores, which are uncouplers that dissipate the PMF by making the membrane permeable to protons. The addition of these uncouplers inhibited α-ketoglutarate transport, indicating that KgtP activity is dependent on the proton motive force. nih.gov

To distinguish the transport mechanism, experiments were performed under non-energized conditions. The addition of α-ketoglutarate to a suspension of vesicles resulted in an increase in the external pH. This alkalization of the medium signifies the co-transport of protons from the outside to the inside of the vesicles along with α-ketoglutarate. These results provide direct evidence that KgtP functions as an α-ketoglutarate-proton symporter, coupling the downhill movement of protons to the uphill transport of its substrate. nih.gov

In Vitro Functional Reconstitution

In vitro functional reconstitution is a powerful technique to study the activity of a transport protein in a controlled environment, free from the complexities of a living cell. The most common approach for KgtP has been the use of right-side-out (RSO) membrane vesicles prepared from different E. coli strains.

The definitive role of the kgtP gene product was demonstrated through a functional reconstitution experiment. RSO vesicles were prepared from an E. coli strain in which the kgtP gene was disrupted. These vesicles were unable to transport radiolabeled α-ketoglutarate ([14C]α-ketoglutarate). nih.gov However, when this same kgtP-negative mutant strain was transformed with a plasmid carrying a functional kgtP gene, the RSO vesicles prepared from these transformed cells effectively transported α-ketoglutarate. nih.gov This complementation experiment unequivocally demonstrated that the kgtP gene product is the permease responsible for α-ketoglutarate uptake. This vesicle system provides a robust platform for characterizing the transporter's kinetics, substrate specificity, and energy coupling mechanism. nih.gov

Comparative and Evolutionary Aspects of Alpha Ketoglutarate Permeases

Homologs in Other Prokaryotic and Eukaryotic Organisms

The E. coli alpha-ketoglutarate (B1197944) permease (KgtP), a 432-amino acid protein, is a member of a large and diverse family of transport proteins. nih.govnih.govnih.gov Homologs and functional analogs of KgtP are found in both prokaryotic and eukaryotic domains, underscoring the universal importance of α-KG transport.

In prokaryotes, particularly within E. coli itself, KgtP shares significant homology with other membrane proteins responsible for transporting various carbohydrates and carboxylates. nih.govnih.gov These include transporters for citrate (B86180) (CitA), arabinose (AraE), and xylose (XylE). nih.govnih.gov While their substrate specificities differ, they share a common predicted structural architecture, indicating a shared evolutionary ancestry for nutrient uptake systems in bacteria. nih.gov

In eukaryotes, the picture is more complex, involving both direct homologs and functional analogs from different protein families. The KgtP protein from E. coli shows homology to a human hepatoma glucose transporter, which, like KgtP, belongs to the Major Facilitator Superfamily (MFS). nih.govnih.gov However, the primary transporter of α-KG into the mitochondrial matrix in humans and other eukaryotes is the 2-oxoglutarate/malate carrier, also known as SLC25A11. nih.govuniprot.org This protein belongs to the Solute Carrier Family 25 (SLC25) of mitochondrial transporters, a different protein superfamily from the MFS. nih.gov Therefore, while KgtP and SLC25A11 perform the analogous function of α-KG transport, they are not close evolutionary relatives, representing a case of convergent evolution for a critical metabolic function. The yeast Saccharomyces cerevisiae is also capable of transporting and catabolizing α-KG, suggesting the presence of a dedicated permease, especially at lower pH values. researchgate.net

Table 1: Comparison of Alpha-Ketoglutarate Transporters and Related Homologs

Transporter Organism Protein Family Primary Substrate(s)
KgtP Escherichia coli Major Facilitator Superfamily (MFS) Alpha-ketoglutarate nih.govnih.gov
CitA Escherichia coli Major Facilitator Superfamily (MFS) Citrate nih.govnih.gov
AraE Escherichia coli Major Facilitator Superfamily (MFS) Arabinose nih.govnih.gov
XylE Escherichia coli Major Facilitator Superfamily (MFS) Xylose nih.govnih.gov

| SLC25A11 (OGC) | Homo sapiens | Mitochondrial Carrier Family (SLC25) | 2-oxoglutarate, Malate nih.govuniprot.org |

Evolutionary Conservation of Alpha-Ketoglutarate Transport Systems

The transport system for alpha-ketoglutarate is highly conserved across the evolutionary spectrum, a reflection of α-KG's indispensable role in cellular metabolism. nih.govnih.gov Alpha-ketoglutarate is a key intermediate of the tricarboxylic acid (TCA) cycle and serves as a crucial link between carbon and nitrogen metabolism. nih.gov Its conservation is evident at both the functional and structural levels.

Functional Conservation: The necessity to move α-KG across cellular membranes is a shared feature of prokaryotes and eukaryotes. In bacteria, it allows the uptake of α-KG as a carbon source from the environment. nih.gov In eukaryotes, its transport into the mitochondria is essential for the TCA cycle and for processes like the malate-aspartate shuttle. nih.gov The fundamental role of α-KG metabolism is highlighted by findings that α-KG can extend the lifespan of the nematode Caenorhabditis elegans, indicating its deep-seated role in conserved aging pathways. nih.gov

Structural Conservation: A defining characteristic of KgtP and its MFS homologs is a conserved structural motif consisting of 12 highly hydrophobic, putative membrane-spanning domains. nih.govnih.govnih.gov This 12-helix structure is a hallmark of the Major Facilitator Superfamily and is conserved in related transporters in both prokaryotes and eukaryotes. nih.gov While the eukaryotic mitochondrial α-KG transporter SLC25A11 belongs to a different family (SLC25) with a different fold (typically six transmembrane helices), the principle of a multi-pass transmembrane protein dedicated to carboxylate transport remains. The transport mechanism for KgtP is a proton symport, where α-ketoglutarate is co-transported with a proton. nih.gov

Table 2: Summary of Conserved Features in Alpha-Ketoglutarate Transport

Feature Description Relevance
Metabolic Hub α-KG is a central intermediate in the TCA cycle and amino acid metabolism. nih.gov Creates strong evolutionary pressure to maintain transport systems for this metabolite across all domains of life.
12-Helix Motif KgtP and its MFS homologs share a conserved structure of 12 transmembrane helices. nih.govnih.gov This structural fold is a successful and widely adopted solution for secondary active transport across membranes.
Proton Symport The E. coli KgtP utilizes a proton gradient to drive the uptake of α-ketoglutarate. nih.gov A common mechanism among secondary active transporters in bacteria.

| Functional Analogs | Different protein families (MFS in bacteria, SLC25 in eukaryotes) have evolved to transport α-KG. nih.govnih.gov | Demonstrates convergent evolution driven by the conserved need to transport a critical metabolite. |

Advanced Research Topics and Emerging Perspectives

Systems Biology Approaches to KgtP Function and Regulation

Systems biology provides a framework for understanding the intricate network of molecular interactions within a cell, allowing researchers to contextualize the function of individual components like KgtP. ntnu.no In E. coli, KgtP serves as a crucial link between the external environment and the central carbon metabolism, specifically the Tricarboxylic Acid (TCA) cycle.

Genome-scale metabolic models (GEMs) of E. coli, such as the iAF1260 reconstruction, are powerful computational tools that integrate genomic and biochemical data to simulate metabolic states under various conditions. embopress.org Within these models, KgtP is represented as a transport reaction that facilitates the uptake of alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the TCA cycle. These models can predict the physiological consequences of KgtP activity or its deletion on cellular growth and metabolic flux distribution. youtube.com For instance, simulations can determine the theoretical yield of biomass or other products when α-KG is used as a primary or supplementary carbon source, highlighting the transporter's importance under specific nutritional scenarios. youtube.com

Table 1: KgtP in the Context of E. coli Systems Biology

Research AreaApproachRelevance to KgtPKey Findings
Metabolic Reconstruction Genome-Scale Models (GEMs)Represents the α-KG transport reaction, linking extracellular substrate to the TCA cycle.Enables prediction of growth phenotypes on α-KG and its impact on metabolic flux distribution. embopress.orgyoutube.com
Metabolic Flux Analysis 13C-Labeling ExperimentsQuantifies the rate of α-KG uptake and its subsequent catabolism through central metabolic pathways.Determines the contribution of external α-KG to the cell's carbon and energy budget under different conditions. ntnu.no
Regulatory Network Analysis Integrated 'Omics' DataConnects KgtP function to transcriptional and allosteric regulation via changes in intracellular α-KG concentration.Intracellular α-KG levels, modulated by KgtP, are a key signal for nitrogen regulation and metabolic balance. scirp.org

Structural Biology Initiatives Beyond Topology Models

While the precise, high-resolution crystal structure of KgtP remains a significant research goal, structural biology efforts have provided substantial insights beyond initial hydropathy-based predictions. The widely accepted model of KgtP features 12 transmembrane helices, a characteristic of the Major Facilitator Superfamily (MFS) to which it belongs. nih.govnih.govuniprot.org This topological model has been experimentally validated using techniques such as gene fusions with alkaline phosphatase (phoA), where the activity of the fused reporter protein confirms the periplasmic or cytoplasmic location of different protein segments. nih.gov

To probe structure-function relationships at a finer scale, researchers have employed site-directed mutagenesis. acs.org This technique involves systematically replacing specific amino acid residues within the protein to assess their importance for substrate binding, proton coupling, and conformational changes. Such studies have been instrumental in identifying critical charged and polar residues within the transmembrane domains that are likely involved in forming the translocation pathway and recognizing the dicarboxylate structure of α-KG. These initiatives provide functional data that complements and refines computational homology models, which are often built using the known structures of other MFS transporters as templates.

The challenge in obtaining a crystal structure for KgtP, as with many membrane proteins, lies in producing sufficient quantities of stable, properly folded protein and identifying conditions conducive to crystallization. Progress in crystallizing other E. coli membrane proteins offers a roadmap for future KgtP initiatives, utilizing advanced techniques in protein expression, purification, and crystallization screening, including room-temperature crystallography. researchgate.netelifesciences.org The ultimate determination of its three-dimensional structure would provide an atomic-level blueprint, revolutionizing our understanding of its symport mechanism and enabling rational engineering.

Table 2: Research Findings from KgtP Structural Studies

MethodFocusKey FindingsReference(s)
PhoA Fusion Analysis Membrane TopologyConfirmed the predicted model of 12 transmembrane domains with N- and C-termini located in the cytoplasm. nih.gov
Site-Directed Mutagenesis Structure-Function RelationshipIdentified specific amino acid residues essential for substrate transport and proton symport activity. acs.org
Homology Modeling Putative 3D StructureKgtP is homologous to other MFS transporters, suggesting a conserved structural fold consisting of two six-helix bundles. nih.govuniprot.org

Synthetic Biology Applications Involving Alpha-Ketoglutarate Permease

Synthetic biology aims to design and construct new biological parts, devices, and systems for useful purposes. nih.govyoutube.com In this context, alpha-ketoglutarate permease can be viewed as a valuable "part" that can be incorporated into engineered genetic circuits and metabolic pathways in E. coli.

A primary application lies in metabolic engineering to enhance the production of valuable chemicals. Alpha-ketoglutarate itself is an industrially significant compound. nih.gov In strategies designed to make E. coli overproduce and secrete α-KG, the native KgtP can be a target for deletion to prevent the re-uptake of the exported product, thereby increasing the net yield. Conversely, for bioprocesses that require the efficient uptake of α-KG from the culture medium to serve as a precursor for other molecules, KgtP can be overexpressed. This ensures that the engineered pathway is not limited by the availability of its starting substrate.

Beyond its role as a simple transporter, KgtP can be integrated into more complex synthetic circuits. For example, it could form the input module of a biosensor. In such a system, an E. coli "chassis" could be engineered where the presence of extracellular α-KG, transported into the cell by KgtP, triggers a specific genetic response. This response could be the activation of a reporter gene (like GFP) or the initiation of a more complex downstream process. These synthetic gene circuits rely on the precise control of gene expression, using promoters, repressors, and other regulatory elements to achieve a desired logical function. nih.govfrontiersin.org The ability to predictably control the import of a key metabolite like α-KG makes KgtP a powerful tool for programming cellular behavior in response to environmental cues.

Table 3: Potential Synthetic Biology Applications of KgtP

Application AreaStrategyRole of KgtPDesired Outcome
Metabolic Engineering Gene KnockoutDeletion of the kgtP gene.Prevents re-import of secreted α-KG, increasing product yield in overproducing strains. nih.gov
Metabolic Engineering Gene OverexpressionPlacement of kgtP under a strong, inducible promoter.Enhances uptake of α-KG from media to serve as a precursor for other target molecules.
Biosensor Development Input ModuleKgtP transports extracellular α-KG, increasing its intracellular concentration.The increase in intracellular α-KG activates a cognate transcription factor, triggering a reporter signal.
Programmed Metabolism Pathway ControlKgtP expression is controlled by a synthetic circuit (e.g., a toggle switch).Allows external control over the cell's ability to utilize α-KG, enabling dynamic switching of metabolic states.

Q & A

Q. What is the biochemical mechanism of alpha-ketoglutarate transport by E. coli permease?

Alpha-ketoglutarate permease (AKG permease) in E. coli functions as a proton symporter, coupling the transport of α-ketoglutarate with proton influx. This mechanism was confirmed using radiolabeled substrate uptake assays under varying pH gradients, where protonophores like CCCP inhibited transport, supporting proton dependency . Kinetic studies revealed a KmK_m of ~20 μM for α-ketoglutarate, indicating high substrate affinity .

Q. How is AKG permease integrated into E. coli central metabolism?

AKG permease facilitates α-ketoglutarate uptake for the TCA cycle and nitrogen assimilation. Disruption of the kgtP gene (encoding AKG permease) reduces growth in minimal media lacking α-ketoglutarate, highlighting its role in carbon/nitrogen crosstalk. Complementary studies with dctA (dicarboxylate transporter) knockouts show redundancy in C4-dicarboxylate transport .

Q. What experimental approaches validate AKG permease membrane topology?

PhoA fusion analysis and hydropathy profiling identified 12 transmembrane helices in AKG permease. Alkaline phosphatase activity in periplasmic loops confirmed topology, with critical residues (e.g., His206) implicated in proton coupling .

Advanced Research Questions

Q. How can conflicting data on substrate specificity be resolved?

Discrepancies in substrate affinity (e.g., succinate vs. α-ketoglutarate) arise from assay conditions (pH, competing ions). To address this:

  • Perform competitive inhibition assays with 14C^{14}C-labeled substrates.
  • Use isogenic strains (e.g., dctA mutants) to isolate AKG-specific transport . Recent structural models predict a flexible binding pocket accommodating C4-C5 dicarboxylates, explaining broad specificity .

Q. What methodologies elucidate AKG permease regulation under nitrogen limitation?

AKG permease expression is constitutively high but modulated by nitrogen availability via the global regulator NtrC. Chromatin immunoprecipitation (ChIP-seq) and transcriptional reporters (e.g., kgtP-lacZ) quantify promoter activity under varying ammonium/glutamine conditions. Proteomic profiling further links transport activity to post-translational modifications .

Q. How do structural variations in AKG permease orthologs affect function?

Comparative genomics (BLASTP, % identity <50% in Dickeya vs. Salmonella) reveals divergent substrate affinities. Homology modeling (SWISS-MODEL) and molecular dynamics simulations identify residue substitutions (e.g., Gly145→Ala in Salmonella) that alter proton coupling efficiency .

Q. What strategies resolve contradictions in AKG permease’s role in oxidative stress?

Conflicting reports on ROS sensitivity in kgtP mutants require:

  • Standardized growth conditions (aerobic vs. microaerobic).
  • Metabolomic profiling to track α-ketoglutarate/glutathione ratios.
  • Genetic complementation with redox-sensitive mutants (e.g., Cys→Ser substitutions) .

Methodological Guidance

Designing transport assays for AKG permease activity:

  • Radioisotopic assays : Use 14C^{14}C-α-ketoglutarate in washed-cell suspensions. Measure uptake rates at 30°C with/without protonophores.
  • Fluorescent analogs : Novel probes like FITC-conjugated α-ketoglutarate enable real-time uptake visualization via microscopy .

Analyzing kinetic data with non-Michaelis-Menten behavior:
Substrate inhibition at high α-ketoglutarate concentrations (>1 mM) suggests allosteric regulation. Fit data to a modified Hill equation:

v=Vmax[S]nK0.5n+[S]n+[S]n+1Kiv = \frac{V_{max} [S]^n}{K_{0.5}^n + [S]^n + \frac{[S]^{n+1}}{K_i}}

where KiK_i = inhibition constant and nn = cooperativity coefficient .

Validating protein-protein interactions in AKG permease complexes:
Co-immunoprecipitation (Co-IP) with anti-AKG permease antibodies identifies partners like TCA cycle enzymes (e.g., succinyl-CoA synthetase). Cross-linking agents (e.g., DSS) stabilize transient interactions for MS/MS analysis .

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